molecular formula C7H13NO3 B14328180 Methyl (diethylamino)(oxo)acetate CAS No. 110193-56-1

Methyl (diethylamino)(oxo)acetate

Cat. No.: B14328180
CAS No.: 110193-56-1
M. Wt: 159.18 g/mol
InChI Key: LLETVLBQWAVWAY-UHFFFAOYSA-N
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Description

Methyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (diethylamino)(oxo)acetate can be synthesized through various methods. One common method involves the reaction of diethylamine with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylamine and methyl oxalate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Hydrolysis: Diethylamine and methyl oxalate.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl (diethylamino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with similar properties but lacks the diethylamino group.

    Ethyl acetate: Another ester commonly used as a solvent with a similar structure but different functional groups.

    Methyl butyrate: An ester with a different alkyl group, used in flavoring and perfumes.

Uniqueness

Methyl (diethylamino)(oxo)acetate is unique due to the presence of the diethylamino group, which imparts different chemical reactivity and potential biological activity compared to simpler esters. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

110193-56-1

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-(diethylamino)-2-oxoacetate

InChI

InChI=1S/C7H13NO3/c1-4-8(5-2)6(9)7(10)11-3/h4-5H2,1-3H3

InChI Key

LLETVLBQWAVWAY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)OC

Origin of Product

United States

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